AHR Agonist 3 Demonstrates AhR-Dependent Cell Cycle Arrest in TNBC Cells at Nanomolar Concentration
AHR agonist 3 (Analog 523) induces AhR-dependent cell cycle arrest and inhibits clonogenicity at 10 nM in MDA-MB-468 TNBC cells. Critically, this effect is abolished in AhR-knockout (AhR KO) MDA-MB-468 cells, confirming AhR-dependent mechanism [1]. In contrast, ITE reduces JAG1 and NOTCH1 signaling in TNBC MDA-MB-231 cells but lacks direct quantifiable cell cycle arrest data at equivalent low nanomolar concentrations in this specific model [2].
| Evidence Dimension | Cell cycle arrest induction / clonogenicity inhibition |
|---|---|
| Target Compound Data | 10 nM induces cell cycle arrest; inhibits clonogenicity in AhR WT MDA-MB-468 cells (24h or 2-3 weeks) |
| Comparator Or Baseline | ITE: reduces JAG1/NOTCH1 signaling in MDA-MB-231 cells; no direct cell cycle arrest quantification at 10 nM in MDA-MB-468 |
| Quantified Difference | AHR agonist 3 demonstrates verified AhR-dependent cell cycle arrest at 10 nM; ITE data not directly comparable for this endpoint |
| Conditions | MDA-MB-468 TNBC cells; AhR WT vs AhR KO comparison; 24h or 2-3 weeks treatment |
Why This Matters
Selection for TNBC cell cycle studies requires verified AhR-dependent mechanism at defined nanomolar concentrations, which AHR agonist 3 provides with KO validation.
- [1] Elson DJ, Kolluri SK. Induction of Aryl Hydrocarbon Receptor-Mediated Cancer Cell-Selective Apoptosis in Triple-Negative Breast Cancer Cells by a High-Affinity Benzimidazoisoquinoline. ACS Pharmacol Transl Sci. 2023;6(7):1028-1042. View Source
- [2] The putative endogenous AHR ligand ITE reduces JAG1 and associated NOTCH1 signaling in triple negative breast cancer cells. Biochem Pharmacol. 2020;174:113845. View Source
